

Dehydroergosterol: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dehydroergosterol

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Introduction

Dehydroergosterol (DHE), with the systematic name ergosta-5,7,9(11),22-tetraen-3 β -ol, is a naturally occurring fluorescent sterol that has emerged as a critical tool in cellular biology and drug development.[1][2][3] Its structural similarity to cholesterol, a ubiquitous and essential component of mammalian cell membranes, allows it to serve as a faithful fluorescent analog for studying cholesterol's behavior in living cells.[4][5][6] This technical guide provides an in-depth overview of the core physical properties of **dehydroergosterol**, offering a valuable resource for researchers utilizing this powerful probe.

Core Physical and Chemical Properties

Dehydroergosterol is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] It is crucial to handle DHE with care, protecting it from light and air to prevent oxidation, which can alter its fluorescent properties. For long-term storage, it is recommended to keep it at -20°C.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₄₂ O	[7][8]
Molecular Weight	394.6 g/mol	[7][8]
CAS Number	516-85-8	[7][9]
Appearance	Crystalline solid	[7]
Purity	≥98%	[7]
Melting Point	146 °C	[9]
UV/Vis Absorption Maxima (in ethanol)	311, 324, 340 nm	[1][7]
Fluorescence Excitation Maximum (in ethanol)	324 nm	[7]
Fluorescence Emission Maximum (in ethanol)	375 nm	[7]

Solubility Data

Solvent	Solubility
Dimethylformamide (DMF)	2 mg/mL
Dimethyl sulfoxide (DMSO)	0.1 mg/mL
Ethanol	20 mg/mL
Ethanol:PBS (pH 7.2) (1:2)	0.3 mg/mL

Spectral Properties

The defining characteristic of **dehydroergosterol** is its intrinsic fluorescence, a property absent in cholesterol. This fluorescence arises from the conjugated double bond system within its sterol ring structure.

UV-Visible Absorption: In organic solvents like ethanol, DHE exhibits three distinct absorption maxima at approximately 311, 324, and 340 nm.^[1] The absorption spectrum of highly pure DHE is a key indicator of its quality, as impurities can introduce additional peaks at other wavelengths.^[1]

Fluorescence Spectroscopy: When excited at its absorption maximum of around 324 nm in ethanol, DHE displays a characteristic emission spectrum with a primary peak around 375 nm.^[7] The fluorescence properties of DHE are sensitive to its environment. For instance, the emission maxima can shift, and the quantum yield can be enhanced when it is incorporated into membranes or forms microcrystals.^{[1][2]} This sensitivity makes it a valuable probe for investigating the local environment of sterols in biological systems.

Crystallographic Data

X-ray diffraction studies have revealed that **dehydroergosterol** monohydrate crystallizes in the monoclinic space group $P2_1$.^[2] The unit cell contains four DHE molecules and has the following parameters: $a = 9.975(1) \text{ \AA}$, $b = 7.4731(9) \text{ \AA}$, $c = 34.054(4) \text{ \AA}$, and $\beta = 92.970(2)^\circ$.^[2] This crystal structure is similar to that of ergosterol monohydrate and provides a basis for understanding its packing and interactions in a solid state.^[2]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

- A small amount of dry, powdered **dehydroergosterol** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

UV-Visible Absorption Spectroscopy

Principle: This technique is used to determine the concentration of DHE in a solution and to assess its purity by examining its characteristic absorption spectrum.

Methodology:

- A stock solution of **dehydroergosterol** is prepared in a suitable UV-transparent solvent (e.g., ethanol).
- A dilution of the stock solution is made to an appropriate concentration for measurement.
- The UV-Vis spectrophotometer is blanked using the same solvent.
- The absorbance of the DHE solution is measured over a wavelength range of at least 200-400 nm.
- The wavelengths of maximum absorbance (λ_{max}) are recorded.

Fluorescence Spectroscopy

Principle: This method is used to measure the fluorescence excitation and emission spectra of DHE, which are sensitive to its environment.

Methodology:

- A dilute solution of **dehydroergosterol** is prepared in a suitable solvent (e.g., ethanol).
- For excitation spectra, the emission wavelength is fixed at the emission maximum (e.g., 375 nm), and the excitation wavelength is scanned.
- For emission spectra, the excitation wavelength is fixed at the absorption maximum (e.g., 324 nm), and the emission is scanned over a range of higher wavelengths.
- The wavelengths of maximum excitation and emission are recorded.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: HPLC is a powerful technique to separate DHE from potential impurities, allowing for a quantitative assessment of its purity.

Methodology:

- A C18 reverse-phase column is typically used.
- The mobile phase is often 100% methanol or a gradient of methanol and water.
- A solution of the **dehydroergosterol** sample is injected into the HPLC system.
- Detection can be performed using a UV-Vis detector at multiple wavelengths (e.g., 205 nm for general organic compounds and 325 nm for DHE) and a fluorescence detector (excitation at 325 nm, emission at 375 nm) for specific detection of DHE.[\[10\]](#)
- The purity is determined by the relative area of the DHE peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the molecular weight of **dehydroergosterol** and to obtain information about its structure through fragmentation analysis.

Methodology:

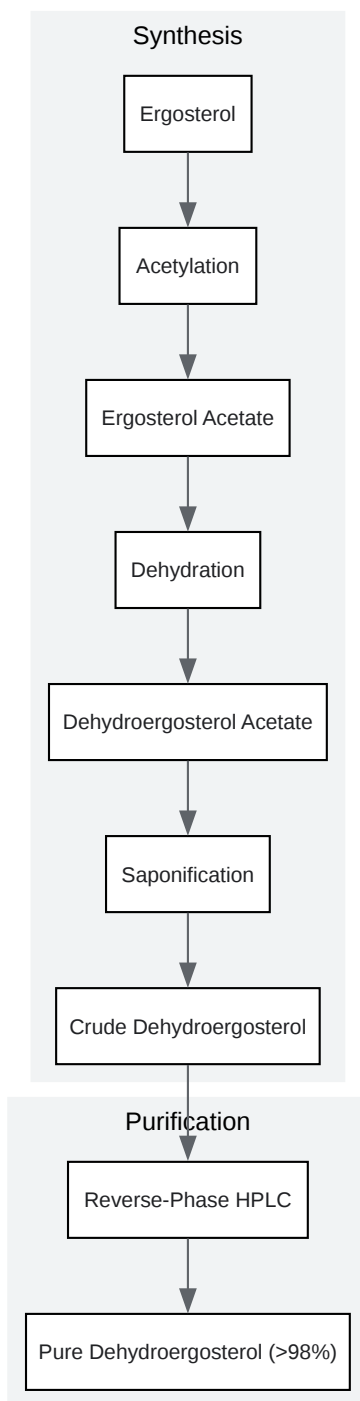
- A solution of the DHE sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS).
- Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.
- The mass-to-charge ratio (m/z) of the molecular ion is determined. For DHE, the protonated molecule $[M+H]^+$ is observed at m/z 395.3.[\[10\]](#)

- A characteristic fragment ion resulting from the loss of a hydroxyl group $[M-OH]^+$ is also typically observed at m/z 377.5.[\[10\]](#)
- Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion and obtain a detailed fragmentation pattern for structural confirmation.

Visualizations

Synthesis and Purification Workflow of Dehydroergosterol

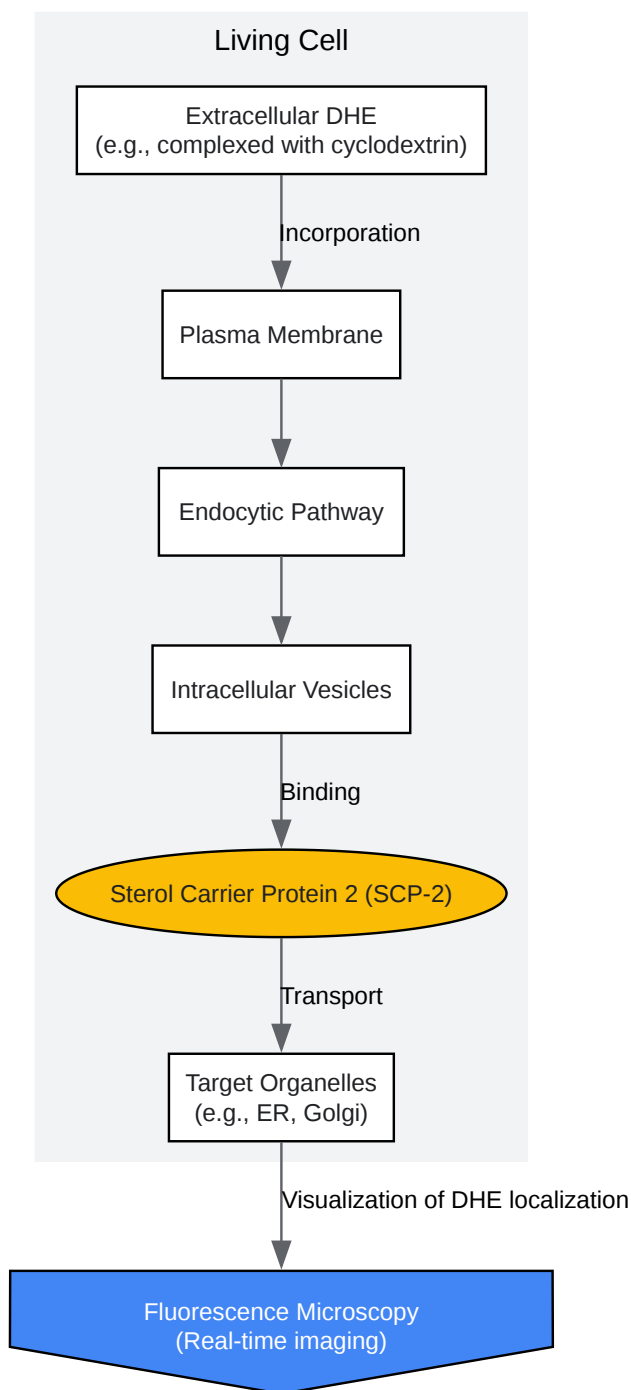
Synthesis and Purification of Dehydroergosterol

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Caption: A typical workflow for the chemical synthesis of **dehydroergosterol** from ergosterol followed by purification using HPLC.

Dehydroergosterol as a Probe for Intracellular Sterol Transport

Using Dehydroergosterol to Study Sterol Transport

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Caption: A simplified diagram illustrating the use of DHE to visualize intracellular sterol transport pathways.

Conclusion

Dehydroergosterol is an invaluable tool for researchers studying the intricate roles of sterols in cellular processes. Its well-characterized physical properties, particularly its intrinsic fluorescence, provide a powerful means to investigate membrane dynamics, protein-lipid interactions, and intracellular trafficking pathways. This guide has summarized the key physical data and experimental methodologies associated with **dehydroergosterol**, offering a solid foundation for its effective application in a research setting. As with any fluorescent probe, a thorough understanding of its properties and careful experimental design are paramount to obtaining reliable and meaningful results.

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- To cite this document: BenchChem. [Dehydroergosterol: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162513#physical-properties-of-dehydroergosterol]

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